1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid
説明
特性
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h1-4,8H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFTVNCRACYRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 212.23 g/mol
- IUPAC Name : this compound
- CAS Number : 5622-83-3
The structure of this compound features a fused bicyclic system that contributes to its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro studies have shown that various benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| This compound | E. coli | Moderate |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied:
- IC₅₀ Values : In various studies, derivatives have shown IC₅₀ values ranging from 0.096 to 0.63 μM against cancer cell lines like HeLa and A549 . This suggests that modifications in the structure can enhance cytotoxicity.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.096 - 0.63 |
| A549 | 0.096 - 0.63 |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Like many benzimidazoles, this compound may inhibit topoisomerase enzymes involved in DNA replication and repair.
- Microtubule Disruption : The compound could interfere with microtubule formation in cancer cells, leading to apoptosis.
Study on Antidepressant Effects
A study explored the potential antidepressant effects of related compounds:
- Findings : The compound exhibited significant binding affinity to CRF1 receptors with an IC₅₀ value of approximately 58 nM. This suggests its potential use in treating stress-related disorders .
Antitubercular Activity
Another study highlighted the antitubercular properties:
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C11H12N2
- Molecular Weight : 172.2264 g/mol
- CAS Registry Number : 5622-83-3
The compound features a fused bicyclic structure that contributes to its biological activity and reactivity in chemical synthesis.
Biological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrido[1,2-a]benzimidazole exhibit potent anticancer properties. Specifically, studies have shown that certain modifications to the tetrahydropyrido structure enhance cytotoxicity against various cancer cell lines .
- A notable case study demonstrated that a specific derivative significantly inhibited the proliferation of breast cancer cells in vitro, suggesting potential for further development as an anticancer agent.
-
Antimicrobial Properties
- Compounds related to 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have been evaluated for their antimicrobial activity. Some derivatives displayed effectiveness against both Gram-positive and Gram-negative bacteria .
- A systematic study highlighted the structure-activity relationship (SAR) of these compounds, revealing that certain functional groups enhance their antibacterial efficacy.
- Antiviral Activity
Synthetic Applications
-
Building Blocks in Organic Synthesis
- 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole serves as a versatile synthon in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex molecular architectures .
- Notably, it has been utilized in the synthesis of novel heterocyclic compounds through palladium-catalyzed cross-coupling methods.
-
Pharmaceutical Development
- The compound's unique structural features allow it to be tailored into various pharmaceutical agents. Researchers have synthesized numerous derivatives to optimize biological activity and pharmacokinetic profiles .
- A recent review highlighted the potential of pyrido[1,2-a]benzimidazole derivatives in drug discovery pipelines due to their diverse biological activities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Khajuria et al. (2020) | Anticancer Activity | Identified potent anticancer derivatives with IC50 values < 10 µM against breast cancer cell lines. |
| Junjappa et al. (2003) | Synthetic Methodology | Developed a regioselective annulation method yielding high yields of pyrido[1,2-a]benzimidazole derivatives. |
| Maes et al. (2004) | Synthesis | Reported a tandem palladium-catalyzed reaction leading to diverse dipyrido derivatives with excellent yields. |
類似化合物との比較
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic Acid
A positional isomer with the carboxylic acid group at position 7 (vs. 3). While both isomers share the same core scaffold, the 7-carboxylic acid derivative exhibits distinct solubility and reactivity due to steric and electronic differences. For example, the 3-carboxylic acid isomer may exhibit stronger intramolecular hydrogen bonding with the pyrido nitrogen, influencing its stability .- Ethyl 2,4-Dimethylpyrido[1,2-a]benzimidazole-3-carboxylate This derivative introduces methyl groups at positions 2 and 4, which increase hydrophobicity and steric hindrance.
Heterocyclic Core Modifications
Pyrimido[1,2-a]benzimidazole Derivatives
Replacing the tetrahydropyrido ring with a pyrimido system (e.g., 1-ethyl-1,4-dihydro-4-oxo-pyrimido[1,2-a]benzimidazole-3-carboxylic acid) introduces a ketone group at position 3. This modification enhances electrophilicity and enables diverse pharmacological activities, such as anti-inflammatory or antiviral effects, but reduces conformational flexibility compared to the tetrahydropyrido analog .- Dihydropyrrolo[1,2-a]indol-3-one Derivatives These compounds replace the benzimidazole moiety with an indole ring.
Functional Group Additions
CF₂H-Containing Analogs
Light-induced difluoromethylation of tetrahydropyrido[1,2-a]indole derivatives (e.g., CF₂H-tetrahydropyrido[1,2-a]benzimidazole) introduces fluorinated groups, enhancing metabolic stability and lipophilicity. However, the carboxylic acid group in the parent compound provides superior aqueous solubility .Trimethoxyphenyl-Substituted Esters
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate incorporates a bulky aromatic substituent, improving binding affinity to hydrophobic enzyme pockets. Its ester group (vs. carboxylic acid) may prolong half-life in vivo .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | pKa (Predicted) | Key Pharmacological Activity |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid | C₁₂H₁₁N₂O₂ | 227.23 | ~3.5–4.5 | Antibacterial, enzyme inhibition |
| 1-Ethyl-1,4-dihydro-4-oxo-pyrimido[1,2-a]benzimidazole-3-carboxylic acid | C₁₃H₁₂N₃O₃ | 269.26 | ~4.0–5.0 | Anti-inflammatory, antiviral |
| Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate | C₁₅H₁₅N₂O₂ | 271.29 | ~5.0–6.0 | Anticancer (in vitro) |
| CF₂H-Tetrahydropyrido[1,2-a]benzimidazole (synthetic analog) | C₁₂H₁₀F₂N₂O₂ | 260.22 | N/A | Enhanced metabolic stability |
準備方法
Cyclocondensation of 2-Aminobenzimidazole with Unsaturated Carbonyl Compounds
One of the most effective routes involves the reaction of 2-aminobenzimidazole with α,β-unsaturated aldehydes or esters bearing carboxylic acid functionalities or their precursors. The process generally proceeds as follows:
- Starting materials: 2-aminobenzimidazole and β-bromo-α,β-unsaturated aldehydes or esters.
- Reaction conditions: DMF as solvent, base such as Et3N or K2CO3, often under microwave irradiation at 100–110 °C for 1 hour.
- Mechanism: Initial Michael addition of the amino group to the unsaturated carbonyl, followed by intramolecular cyclization forming the tetrahydropyrido ring fused to benzimidazole.
- Outcome: Formation of tetrahydropyrido[1,2-a]benzimidazole derivatives with carboxylic acid or ester groups at the 3-position.
Optimization studies have shown that microwave-assisted synthesis in DMF with triethylamine and drying agents like MgSO4 yields the highest purity and yield (typically 70–85%).
Use of Functionalized Pyrimidinyl-5-Propanoic Acids
An alternative approach involves the condensation of functionalized pyrimidinyl-5-propanoic acids with 1,2-diaminobenzene or benzimidazole derivatives in polyphosphoric acid or PPA-ZnCl2 mixtures:
- This method allows for direct incorporation of the carboxylic acid group at the 3-position of the tetrahydropyrido[1,2-a]benzimidazole scaffold.
- The reaction proceeds via a cascade mechanism involving ring closure and aromatization.
- This approach is particularly useful for introducing diverse functional groups inaccessible by other methods, enhancing molecular diversity and potential biological activity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, MeOH, or PPA | DMF preferred for microwave-assisted reactions |
| Catalyst/Base | Et3N, K2CO3, PPA, PPA-ZnCl2 | Base catalysis favors cyclization |
| Temperature | 100–150 °C (microwave or conventional) | Microwave irradiation reduces reaction time |
| Reaction Time | 1–6 hours | Microwave: ~1 hour; conventional: longer |
| Yield | 70–95% | High yields reported under optimized conditions |
| Purification | Column chromatography (silica gel) | Solvent systems: dichloromethane/MeOH or EtOAc |
Representative Research Findings
- Microwave-assisted synthesis of pyrido[1,2-a]benzimidazole derivatives using β-bromo-α,β-unsaturated aldehydes and 2-aminobenzimidazole in DMF with triethylamine and MgSO4 yielded products in 72–82% yields within 1 hour.
- Cyclocondensation with functionalized pyrimidinyl acids in polyphosphoric acid allowed for the formation of 4-methyl and 4,6-dimethyl derivatives bearing carboxylic acid groups, demonstrating a one-step cascade mechanism.
- The regioselectivity of these reactions is generally high, with substitution occurring predominantly at the 3-position of the tetrahydropyrido ring, consistent with nucleophilic attack and ring closure pathways.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with β-bromo-α,β-unsaturated aldehydes | 2-Aminobenzimidazole + β-bromo-α,β-unsaturated aldehydes | DMF, Et3N, microwave, 110 °C, 1 h | 72–82 | Efficient, microwave-assisted |
| Condensation with functionalized pyrimidinyl-5-propanoic acids | Pyrimidinyl-5-propanoic acids + 1,2-diaminobenzene | PPA or PPA-ZnCl2, 150 °C, 4–6 h | 80–95 | Cascade mechanism, allows functional diversity |
| Base-catalyzed cyclization with methyl cinnamates | 2-Aminobenzimidazole + methyl cinnamates | DMF, K2CO3, reflux | ~75 | Regioselective formation of 4-substituted derivatives |
Q & A
Basic: What are the common synthetic routes for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid derivatives?
Methodological Answer:
A widely used approach involves multicomponent reactions (MCRs) under solvent-free or toluene-based conditions. For example, pyrido[1,2-a]benzimidazole derivatives are synthesized by reacting benzimidazole-2-acetonitrile (1 eq) with substituted acetoacetic esters (1.2 eq) and ammonium acetate (2.2 eq) at 150°C. The reaction mixture is cooled, washed, and purified via HPLC or recrystallization (ethanol/DMF), yielding 62–81% pure products . Alternative routes include cyclocondensation of substituted amines with carbonyl precursors, optimized for regioselectivity .
Basic: How is structural characterization performed for this compound class?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.2–2.3 ppm) confirm substitution patterns and tautomerism .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths ~1.36–1.40 Å in pyrido-benzimidazole cores) to validate stereochemistry .
- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation .
Advanced: How can researchers resolve low yields in the synthesis of pyrido-benzimidazole derivatives?
Methodological Answer:
Low yields (e.g., 62% for 3b in ) often arise from incomplete cyclization or side reactions. Mitigation strategies:
- Solvent optimization : Toluene enhances reactivity vs. neat conditions .
- Catalyst screening : Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency .
- Temperature control : Gradual heating (e.g., 120°C → 150°C) reduces decomposition .
Advanced: How should discrepancies in NMR data be interpreted?
Methodological Answer:
Contradictions (e.g., unexpected splitting or integration ratios) may stem from:
- Dynamic tautomerism : Benzimidazole NH protons exchange rapidly, causing signal broadening. Use DMSO-d6 to stabilize tautomers .
- Impurity interference : Residual solvents (e.g., DMF) or unreacted starting materials mimic signals. Confirm via 2D NMR (COSY, HSQC) .
- Stereochemical effects : Diastereotopic protons in fused rings split signals asymmetrically .
Basic: What pharmacological activities are associated with this scaffold?
Methodological Answer:
Pyrido[1,2-a]benzimidazole derivatives exhibit:
- Antitubercular activity : MIC values of 0.5–2 µg/mL against M. tuberculosis H37Rv .
- Anticancer potential : Inhibition of topoisomerase II (IC50 ~10 µM) in leukemia cell lines .
- GABA-A modulation : Substituted derivatives act as anxiolytic agents via receptor binding .
Advanced: What are key considerations for in vivo testing of these compounds?
Methodological Answer:
- Bioavailability : Low solubility (logP ~2.5–3.5) necessitates formulation with cyclodextrins or liposomes .
- Metabolic stability : Methyl or fluorine substituents reduce CYP450-mediated oxidation .
- Toxicity screening : Prioritize Ames tests for mutagenicity and hERG assays for cardiac safety .
Basic: How are computational methods applied to study this scaffold?
Methodological Answer:
- Docking studies : Predict binding to Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antitubercular activity .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict tautomeric preferences .
Advanced: How can regioselectivity challenges in substitution reactions be addressed?
Methodological Answer:
- Directing groups : Use nitro or methoxy groups to bias electrophilic substitution at C-4 or C-8 positions .
- Microwave-assisted synthesis : Enhances C-3 carboxylation selectivity via rapid, uniform heating .
- Protecting group strategies : Boc-protected amines prevent undesired N-alkylation .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation .
- Waste disposal : Segregate organic waste (e.g., toluene, DMF) for incineration by licensed facilities .
- Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Confirm compound binding to intracellular targets (e.g., mycobacterial enzymes) .
- CRISPR knockouts : Validate specificity by comparing IC50 in wild-type vs. target gene-deleted cell lines .
- Isotope tracing : Use 13C-labeled analogs to track metabolite incorporation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
